Welcome to the BenchChem Online Store!
molecular formula C11H15NO2 B8168275 Methyl 3-(3-amino-2-methylphenyl)propanoate

Methyl 3-(3-amino-2-methylphenyl)propanoate

Cat. No. B8168275
M. Wt: 193.24 g/mol
InChI Key: BIBFRLPGAQWOSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09018414B2

Procedure details

48.7 g (220.1 mmol) of methyl (2E)-3-(2-methyl-3-nitrophenyl)acrylate were dissolved in 2.2 liters of methanol, and the solution was hydrogenated in a continuous-flow hydrogenation reactor (“H-Cube midi” from Thales Nano, Budapest) at a flow rate of 6-10 ml/min and at a reaction temperature of 35-40° C. and at maximum hydrogen pressure. After the reaction had ended, the product-containing solution was concentrated under reduced pressure. This gave 40.0 g of the target product as a solid (92.1% of theory).
Quantity
48.7 g
Type
reactant
Reaction Step One
Quantity
2.2 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][CH:5]=[CH:4][C:3]=1/[CH:11]=[CH:12]/[C:13]([O:15][CH3:16])=[O:14].[H][H]>CO>[NH2:8][C:7]1[C:2]([CH3:1])=[C:3]([CH2:11][CH2:12][C:13]([O:15][CH3:16])=[O:14])[CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
48.7 g
Type
reactant
Smiles
CC1=C(C=CC=C1[N+](=O)[O-])/C=C/C(=O)OC
Name
Quantity
2.2 L
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solution was hydrogenated in a continuous-flow hydrogenation reactor
CUSTOM
Type
CUSTOM
Details
at a reaction temperature of 35-40° C.
CONCENTRATION
Type
CONCENTRATION
Details
the product-containing solution was concentrated under reduced pressure

Outcomes

Product
Name
Type
Smiles
NC=1C(=C(C=CC1)CCC(=O)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.